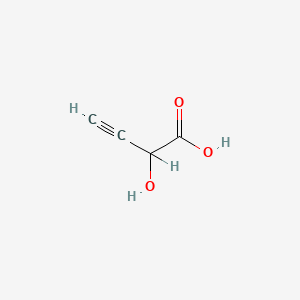

2,7-Dimethoxy-9H-thioxanthen-9-one

Vue d'ensemble

Description

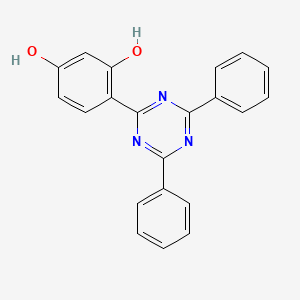

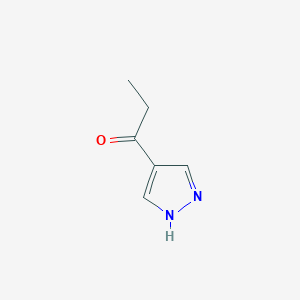

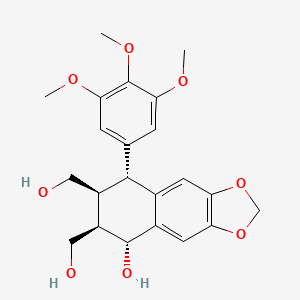

2,7-Dimethoxy-9H-thioxanthen-9-one is a chemical compound that belongs to the thioxanthene family, a group of organic compounds with a tricyclic structure that includes a sulfur atom. While the provided papers do not directly discuss this compound, they do provide insights into related thioxanthene derivatives and their chemical behavior, which can be extrapolated to understand the properties and reactions of this compound.

Synthesis Analysis

The synthesis of thioxanthene derivatives can involve various strategies. For instance, the treatment of 1,4-dihydroxythioxanthen-9-one with iodic acid leads to the formation of thioxanthen-1,4,9-trione or a furanyliden-benzothienyl-one derivative, depending on the reaction conditions . Another synthesis approach involves a Me3N-promoted domino Baylis–Hillman/oxa-Michael reaction sequence, which was used to synthesize 2,3,4,4a-tetrahydroxanthen-1-one in high yield . Additionally, dichloro-thioxanthen-9-ones have been prepared by cyclization of chloro-substituted benzoic acids with chlorobenzene in the presence of sulfuric acid . These methods highlight the versatility in synthesizing thioxanthene derivatives, which could be applicable to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of thioxanthene derivatives is characterized by a tricyclic core with various substituents that can influence the compound's reactivity and physical properties. For example, the solid-state self-assembly of xanthene-based thiosemicarbazones was investigated using single-crystal X-ray techniques, revealing the importance of the thioamide dimer synthon in molecular alignment . Although the exact structure of this compound is not discussed, similar analytical techniques could be used to elucidate its molecular structure.

Chemical Reactions Analysis

Thioxanthene derivatives can undergo a range of chemical reactions. The unexpected skeletal transformation of 1,4-dihydroxythioxanthen-9-one upon treatment with iodic acid indicates that thioxanthenes can participate in complex rearrangements . The reactivity of thioxanthene

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that similar compounds, such as azaxanthones, have shown potential as antitumor agents, particularly in tumor cells expressing one or more proteins of the s100 family .

Mode of Action

2,7-Dimethoxy-9H-thioxanthen-9-one acts as a catalyst in photoexcited ketone catalysis . The compound is used in combination with a bench-stable imidating reagent, leading to C-N bond formation with high efficiency and a broad substrate scope . The thioxanthone catalyst acts as an excited-state reductant, thus establishing an oxidative quenching cycle for radical aromatic substitution .

Biochemical Pathways

The compound’s role as a catalyst in photoexcited ketone catalysis suggests it may influence pathways involving radical aromatic substitution .

Result of Action

Its role as a catalyst in photoexcited ketone catalysis suggests it may facilitate the formation of c-n bonds in a broad range of substrates .

Action Environment

It’s known that the compound is light-sensitive , suggesting that exposure to light could influence its activity.

Propriétés

IUPAC Name |

2,7-dimethoxythioxanthen-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3S/c1-17-9-3-5-13-11(7-9)15(16)12-8-10(18-2)4-6-14(12)19-13/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQCBHRQQQSBAON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC3=C(C2=O)C=C(C=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine](/img/structure/B3028897.png)

![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B3028901.png)